molecular formula C17H15NO5 B12139795 N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Cat. No.: B12139795
M. Wt: 313.30 g/mol
InChI Key: NAYNICQWJABJGT-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a complex organic compound belonging to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . Another approach includes the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the cyclization and condensation reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different quinone derivatives.

    Reduction: The naphthoquinone moiety can be reduced to hydroquinone derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of biologically active compounds.

Scientific Research Applications

N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and naphthoquinone moiety play crucial roles in its biological activity. The compound can generate reactive oxygen species (ROS) upon oxidation, which can damage cellular components and inhibit microbial growth . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is unique due to its specific structural features, such as the methoxyethyl group and the fused naphthoquinone-furan system. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide

InChI

InChI=1S/C17H15NO5/c1-9-12(17(21)18-7-8-22-2)13-14(19)10-5-3-4-6-11(10)15(20)16(13)23-9/h3-6H,7-8H2,1-2H3,(H,18,21)

InChI Key

NAYNICQWJABJGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCOC

Origin of Product

United States

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